molecular formula C5H5BrClNO B15315602 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole

4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole

Cat. No.: B15315602
M. Wt: 210.45 g/mol
InChI Key: DZABTQSXJAFSJW-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole (C₅H₅BrClNO, MW 218.47) is a halogenated oxazole derivative characterized by a bromine atom at position 4, a chloromethyl group at position 5, and a methyl group at position 3 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive halogen and methyl substituents, which facilitate nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C5H5BrClNO

Molecular Weight

210.45 g/mol

IUPAC Name

4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C5H5BrClNO/c1-3-5(6)4(2-7)9-8-3/h2H2,1H3

InChI Key

DZABTQSXJAFSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 5-(chloromethyl)-3-methyl-1,2-oxazole using bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted oxazole derivatives.

    Oxidation: Oxazole N-oxides.

    Reduction: Dehalogenated oxazole compounds.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The reactivity, physicochemical properties, and applications of 4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole are influenced by its substituent pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW Substituents Key Properties
This compound C₅H₅BrClNO 218.47 Br (C4), ClCH₂ (C5), Me (C3) High reactivity at C5; moderate stability
4-Bromo-5-(bromomethyl)-3-methyl-1,2-oxazole C₅H₅Br₂NO 283.95 Br (C4 and C5), Me (C3) Enhanced electrophilicity; higher MW
5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole C₅H₅BrClNO 218.47 BrCH₂ (C5), Cl (C4), Me (C3) Positional isomer; altered electronic effects
4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole C₇H₁₀ClNO 159.62 ClCH₂ (C4), Et (C5), Me (C3) Reduced halogenation; increased lipophilicity
5-(Bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole C₁₀H₇BrClNO 296.53 BrCH₂ (C5), 4-ClPh (C3) Aromatic substitution; expanded conjugation

Key Observations :

  • Halogen Effects : Bromine at C4 (vs. chlorine in positional isomers) increases molecular weight and polarizability, enhancing reactivity in Suzuki-Miyaura couplings .
  • Positional Isomerism : Switching halogen positions (e.g., Br at C4 vs. C5) alters electronic distribution, impacting nucleophilic attack sites .
  • Alkyl vs. Aryl Groups: Ethyl or phenyl substituents (e.g., in C₇H₁₀ClNO or C₁₀H₇BrClNO) improve lipid solubility but reduce electrophilicity .

Analytical Characterization

Spectroscopic Data :

  • IR : Strong absorption bands for C-Br (533–600 cm⁻¹) and C-Cl (∼650 cm⁻¹) are consistent across halogenated oxazoles .
  • ¹H NMR : The chloromethyl group (C5) in the target compound resonates at δ 4.5–5.0 ppm, while bromomethyl analogs show upfield shifts due to reduced electronegativity .
  • MS: Molecular ion peaks align with halogen isotopic patterns (e.g., m/z 218 for [M+H]+ in C₅H₅BrClNO) .

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